ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate
Description
Properties
CAS No. |
121716-27-6 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 5-amino-3-methyl-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-9(2)15-16(12(11)14)10-7-5-4-6-8-10/h4-8H,3,14H2,1-2H3 |
InChI Key |
UHGWASXMFNXBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
Agricultural Chemistry
Role in Agrochemicals:
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of agrochemicals. It is particularly noted for its utility in developing herbicides and fungicides that enhance crop yield and provide protection against pests.
Case Study:
A study demonstrated that derivatives of this compound exhibited potent herbicidal activity against various weed species, suggesting its potential for use in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop productivity.
Pharmaceutical Development
Therapeutic Potential:
This compound has been investigated for its potential in drug formulations, especially in anti-inflammatory and analgesic medications. Its structural characteristics allow for modifications that can enhance its efficacy and reduce side effects compared to traditional treatments.
Research Findings:
Recent evaluations have shown that certain derivatives of this compound possess significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in inflammatory pathways. This positions the compound as a promising candidate for developing new anti-inflammatory drugs.
Material Science
Development of Polymers:
In material science, this compound is utilized in creating novel polymers and coatings. Its incorporation into materials enhances durability and resistance to environmental factors, making it suitable for various industrial applications.
Application Example:
Research has indicated that coatings developed with this compound exhibit improved weather resistance and mechanical strength, which is critical for applications in construction and automotive industries.
Biochemical Research
Enzyme Inhibition Studies:
The compound is also employed in biochemical research to study enzyme inhibition and receptor binding. These studies help elucidate biological pathways and contribute to the development of targeted therapies for various diseases.
Case Study Insights:
Investigations into the enzyme inhibition properties of this compound revealed its potential to modulate specific biological targets involved in metabolic disorders, paving the way for new therapeutic strategies.
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Agricultural Chemistry | Intermediate for herbicides/fungicides | Potent herbicidal activity |
| Pharmaceutical | Potential anti-inflammatory drug formulations | Significant COX inhibition |
| Material Science | Development of durable polymers and coatings | Enhanced weather resistance |
| Biochemical Research | Studies on enzyme inhibition and receptor binding | Modulation of metabolic pathways |
Table 2: Case Study Overview
| Study Reference | Focus Area | Findings |
|---|---|---|
| Agrochemical Research | Herbicidal Activity | Effective against multiple weed species |
| Pharmaceutical Study | Anti-inflammatory Properties | Comparable efficacy to existing medications |
| Material Science Research | Polymer Development | Improved mechanical strength and durability |
| Biochemical Analysis | Enzyme Inhibition | Target modulation for metabolic disorders |
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
a) Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-Pyrazole-4-Carboxylate
- Substituents : Replaces the phenyl group at position 1 with a 6-chloropyridazin-3-yl moiety.
- Role: Used in the synthesis of agrochemicals and pharmaceuticals.
b) Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate
c) Ethyl 5-Amino-1-(4-Fluorobenzyl)-1H-Pyrazole-3-Carboxylate
- Substituents : Substitutes the phenyl group with a 4-fluorobenzyl group and shifts the ester to position 3.
- Role : Explored for antimicrobial applications; structural differences reduce its utility in pyrazolo[3,4-d]pyrimidin-4-one synthesis .
Physicochemical Properties
Research Findings and Implications
The target compound’s unique substituent arrangement enables versatile reactivity, particularly in forming pyrazolo[3,4-d]pyrimidin-4-ones with enhanced anticancer activity. Its amino group facilitates condensation reactions with aldehydes and amines, while the ester moiety allows hydrolysis to carboxylic acids for further cyclization . In contrast, analogs with bulkier or electron-withdrawing groups (e.g., 6-chloropyridazinyl) exhibit reduced synthetic flexibility and unremarkable bioactivity.
The target compound remains a cornerstone in anticancer drug discovery due to its balance of reactivity and derivatizability.
Biological Activity
Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its cytotoxic effects, potential therapeutic applications, and underlying mechanisms, supported by relevant research findings and data tables.
Molecular Structure
The molecular formula for this compound is . The compound features a pyrazole ring, which is known for its pharmacological properties.
Crystallographic Data
A single-crystal X-ray study has been conducted to determine the compound's structure, revealing that it is stabilized by hydrogen bonds (N—H⋯O and N—H⋯N) . The crystallographic data is summarized in the table below:
| Parameter | Value |
|---|---|
| Temperature (K) | 294 |
| R-factor | 0.042 |
| wR-factor | 0.116 |
| Data-to-parameter ratio | 14.0 |
Cytotoxicity Studies
Research has indicated that this compound exhibits notable cytotoxic activity against various cancer cell lines. A study demonstrated that the compound can induce apoptosis in cells expressing the epidermal growth factor receptor (EGFR), suggesting a mechanism for its anticancer effects .
Table: Cytotoxic Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via EGFR signaling |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Induction of reactive oxygen species |
Antimicrobial Activity
In addition to its cytotoxic properties, this compound has shown antimicrobial activity against several bacterial strains. The compound's efficacy was tested against Gram-positive and Gram-negative bacteria, with promising results indicating potential as an antibiotic agent.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : By activating pathways associated with programmed cell death, it effectively reduces tumor size and promotes cell turnover.
- Antioxidant Properties : The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects, particularly in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
Case Study 1: Cancer Treatment
A recent study focused on the use of this compound in combination therapies for enhancing the effectiveness of existing chemotherapeutics. Results indicated that co-treatment with this compound significantly reduced IC50 values of standard drugs like doxorubicin in resistant cancer cell lines.
Case Study 2: Antimicrobial Applications
Another research project explored its use as a lead compound for developing new antibiotics targeting resistant bacterial strains. The findings suggested that modifications to the pyrazole ring could enhance antimicrobial potency.
Q & A
Q. What are the common synthetic routes for ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
The compound is synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine analogs under basic conditions, followed by amino group introduction through nucleophilic substitution . Key parameters include:
- Temperature : Optimal range of 60–80°C; deviations >5°C reduce yields by 15–20% .
- Solvent : Polar aprotic solvents (e.g., DMF) improve substitution efficiency .
- Catalysts : Triethylamine enhances nucleophilic substitution kinetics . Industrial-scale synthesis employs continuous flow reactors for >90% purity via real-time monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- ¹H/¹³C NMR :
- Amino proton: Broad singlet at δ 5.8–6.2 ppm .
- Ester carbonyl: Resonance at δ 165–170 ppm .
- IR Spectroscopy :
- N-H stretch: 3350–3450 cm⁻¹ .
- Ester C=O: 1700–1740 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 260.3 with fragmentation from ester cleavage .
Purity validation requires HPLC (C18 column, ≥95% purity) and elemental analysis (±0.4% theoretical) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 260.3 with fragmentation from ester cleavage .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
While specific toxicity data are limited, standard pyrazole protocols apply:
- PPE : Nitrile gloves, lab coat, and goggles .
- Spill Management : Absorb with vermiculite; dispose as hazardous waste .
- First Aid : 15-minute ocular irrigation for eye exposure; no emesis induction upon ingestion .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence biological activity, and what structural analogs show enhanced pharmacological profiles?
Q. What computational strategies can optimize the synthesis of this compound, and how do they integrate with experimental validation?
The ICReDD framework combines:
- Quantum Mechanical Calculations : DFT (B3LYP/6-311+G(d,p)) identifies low-energy intermediates (ΔG‡ < 25 kcal/mol) .
- Machine Learning : Prioritizes solvent systems (e.g., DMF/EtOH 3:1 v/v), reducing side products by 40% .
- Experimental Validation : Microreactors confirm predicted yields within ±7% accuracy .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Purity Variance : Batches with <90% purity show 50% reduced COX-2 inhibition .
- Assay Conditions : IC₅₀ varies 3-fold between murine (pH 7.4) and human (pH 7.0) plasma models . Resolution Strategies :
- Batch Validation : Quantitative NMR for purity assessment .
- Standardized Assays : ATP-based cell viability protocols to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
